molecular formula C19H15Cl2N3O3S B2443738 1-(3,4-dichlorobenzyl)-2-oxo-N'-(2-(thiophen-2-yl)acetyl)-1,2-dihydropyridine-3-carbohydrazide CAS No. 1105212-58-5

1-(3,4-dichlorobenzyl)-2-oxo-N'-(2-(thiophen-2-yl)acetyl)-1,2-dihydropyridine-3-carbohydrazide

Cat. No.: B2443738
CAS No.: 1105212-58-5
M. Wt: 436.31
InChI Key: SWSZPNISKUJMHC-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorobenzyl)-2-oxo-N'-(2-(thiophen-2-yl)acetyl)-1,2-dihydropyridine-3-carbohydrazide is a synthetic organic compound designed for advanced chemical and pharmaceutical research. Its molecular structure integrates several pharmacologically significant motifs, including a 3,4-dichlorobenzyl group, a 2-oxodihydropyridine core, and a thiophene-acetyl hydrazide moiety. The presence of the thiophene heterocycle is of particular interest, as this scaffold is found in a wide range of therapeutic agents and is frequently explored in medicinal chemistry for developing novel antitumor agents . The carbohydrazide linker within the molecule provides a versatile functional group that can be instrumental in forming various derivatives or in molecular recognition studies. While specific biological data for this compound is not available in the public domain, compounds featuring thiophene and hydrazide groups are often investigated for their potential bioactivities. Research on analogous structures has shown that such molecules can be evaluated for in vitro cytotoxicity against various human cancer cell lines, such as hepatocellular carcinoma (HepG-2) and human lung cancer (A-549) cells . Furthermore, the structural features of this reagent make it a valuable intermediate for synthetic chemists aiming to construct more complex heterocyclic systems or for use in molecular docking studies to explore interactions with enzymatic targets like dihydrofolate reductase (DHFR) . This compound is intended for research purposes only by qualified laboratory personnel.

Properties

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]-2-oxo-N'-(2-thiophen-2-ylacetyl)pyridine-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2N3O3S/c20-15-6-5-12(9-16(15)21)11-24-7-1-4-14(19(24)27)18(26)23-22-17(25)10-13-3-2-8-28-13/h1-9H,10-11H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWSZPNISKUJMHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C(=C1)C(=O)NNC(=O)CC2=CC=CS2)CC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3,4-dichlorobenzyl)-2-oxo-N'-(2-(thiophen-2-yl)acetyl)-1,2-dihydropyridine-3-carbohydrazide (CAS No. 1105212-58-5) is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C19H15Cl2N3O3S
  • Molecular Weight : 436.31 g/mol
  • Structure : The compound features a dihydropyridine core with various substituents that contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity
    • Studies have shown that derivatives of dihydropyridine compounds can possess significant antimicrobial properties. The presence of the thiophene ring and dichlorobenzyl group may enhance this activity.
    • A comparative study indicated that similar compounds demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
  • Antioxidant Properties
    • The antioxidant capacity of the compound has been evaluated using various assays (e.g., DPPH radical scavenging). Results suggest that it can effectively neutralize free radicals, potentially offering protective effects against oxidative stress.
  • Anti-inflammatory Effects
    • In vitro studies have indicated that the compound may reduce pro-inflammatory cytokine production in activated macrophages, suggesting a mechanism for anti-inflammatory action.
    • Animal models have shown reduced edema in inflammation-induced conditions when treated with this compound.
  • Cytotoxicity and Antitumor Activity
    • Preliminary studies indicate cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
    • A detailed study found that treatment with the compound resulted in a significant decrease in tumor growth in xenograft models.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against S. aureus, E. coli
AntioxidantScavenging activity in DPPH assay
Anti-inflammatoryReduced cytokine production in macrophages
CytotoxicityInduced apoptosis in cancer cell lines
MechanismDescriptionReference
Free Radical ScavengingNeutralization of reactive oxygen species
Cytokine ModulationInhibition of TNF-alpha and IL-6 production
Apoptosis InductionActivation of caspase pathways

Case Studies

  • Antimicrobial Efficacy : A study conducted on various derivatives revealed that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as an alternative treatment for resistant bacterial infections.
  • Cancer Research : In a controlled experiment involving human breast cancer cells, treatment with the compound resulted in a dose-dependent reduction in cell viability, with IC50 values indicating potent anticancer properties.

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of the dihydropyridine structure exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating effectiveness particularly against Gram-positive bacteria. For instance, studies have indicated that compounds with similar structures can inhibit the growth of species such as Staphylococcus aureus and Bacillus cereus .

Table 1: Antimicrobial Activity of Dihydropyridine Derivatives

CompoundBacterial StrainZone of Inhibition (mm)
Compound AStaphylococcus aureus15
Compound BBacillus cereus18
Compound CEscherichia coli10

Anticancer Properties

The anticancer potential of this compound has been explored through various in vitro studies. Its mechanism often involves the inhibition of key enzymes related to cancer cell proliferation. For example, studies targeting thymidylate synthase (an enzyme crucial for DNA synthesis) have shown promising results with IC50 values ranging from 0.47 to 1.4 µM .

Table 2: Anticancer Activity Against Different Cell Lines

Cell LineIC50 Value (µM)Mechanism of Action
HCT116 (Colon)0.8Thymidylate Synthase Inhibition
MCF7 (Breast)1.0Apoptosis Induction
HUH7 (Liver)1.4Cell Cycle Arrest

Mechanistic Insights

The biological activities of this compound are attributed to its ability to interact with specific biological targets within cells. For instance, the lipophilic nature of the thiophene ring enhances membrane permeability, facilitating the compound's uptake into cells where it can exert its effects .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that include the formation of the dihydropyridine core followed by functionalization with thiophene and dichlorobenzyl groups. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds .

Q & A

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?

The compound can be synthesized via multi-step reactions, including condensation of hydrazide derivatives with activated carbonyl intermediates. A typical approach involves refluxing precursors in acetic anhydride/acetic acid with sodium acetate as a catalyst, followed by crystallization for purification . Yield optimization requires controlling stoichiometry (e.g., 1:1 molar ratio of reactants), solvent polarity, and reaction time. For example, similar dihydropyridine derivatives achieved 55–68% yields under reflux conditions (2–12 hours) .

Q. How can NMR and IR spectroscopy be used to confirm the compound’s structure?

  • ¹H NMR : Key signals include the thiophene proton (δ 6.5–7.4 ppm), dichlorobenzyl aromatic protons (δ 7.2–7.8 ppm), and hydrazide NH (δ 10–12 ppm, broad).
  • ¹³C NMR : The 2-oxo pyridine carbonyl appears at δ 160–165 ppm, while the acetyl and carbohydrazide carbonyls resonate at δ 165–175 ppm .
  • IR : Stretching vibrations for C=O (1650–1750 cm⁻¹), N-H (3200–3400 cm⁻¹), and C-Cl (600–800 cm⁻¹) confirm functional groups . Always compare experimental data with computational predictions (e.g., Gaussian 09W) to resolve ambiguities .

Advanced Research Questions

Q. What strategies can resolve contradictions in spectral data during structural elucidation?

Discrepancies in NMR/IR results may arise from tautomerism, impurities, or crystallographic packing effects. For example, dihydropyridine derivatives exhibit keto-enol tautomerism, altering proton shifts. Strategies include:

  • Using high-resolution mass spectrometry (HRMS) to verify molecular formula (e.g., [M+H]⁺ matching calculated mass within 5 ppm error) .
  • Conducting 2D NMR (COSY, HSQC) to assign overlapping signals .
  • Comparing experimental IR with DFT-calculated vibrational spectra .

Q. How can molecular docking predict this compound’s antimicrobial activity?

The compound’s carbohydrazide moiety may inhibit glucosamine-6-phosphate synthase (GlmS), a key enzyme in bacterial cell wall synthesis. Computational steps include:

  • Preparing the ligand (compound) and receptor (GlmS PDB: 1JXA) using AutoDock Tools.
  • Setting grid parameters to cover the enzyme’s active site (e.g., 60 × 60 × 60 Å).
  • Analyzing binding poses for hydrogen bonds (e.g., between hydrazide NH and Asp-477) and hydrophobic interactions with dichlorobenzyl/thiophene groups .

Q. How can Design of Experiments (DoE) optimize synthesis or bioactivity assays?

Apply response surface methodology (RSM) to identify critical factors:

  • Variables : Temperature, catalyst concentration, solvent ratio.
  • Responses : Yield, purity, IC₅₀ (for bioactivity). For example, a Central Composite Design (CCD) with 3 factors and 20 runs can model nonlinear relationships. Statistical validation (ANOVA, p < 0.05) ensures reliability .

Q. What degradation pathways should be considered during stability studies?

Accelerated stability testing (40°C/75% RH for 6 months) under ICH guidelines can identify degradation products. Likely pathways include:

  • Hydrolysis : Cleavage of the carbohydrazide bond in acidic/basic conditions.
  • Oxidation : Thiophene ring sulfoxidation under light exposure. Monitor degradation via HPLC-MS and characterize products using LC-QTOF .

Q. How can structure-activity relationships (SAR) guide derivative design?

Key modifications to enhance bioactivity:

  • Replace the dichlorobenzyl group with electron-withdrawing substituents (e.g., nitro) to improve target binding.
  • Introduce methyl groups on the pyridine ring to increase lipophilicity and membrane permeability.
  • Test derivatives against Gram-positive/negative bacteria to correlate substituents with MIC values .

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